

Off-target effects of Ogremorphin in non-malignant cells

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Compound of Interest

Compound Name: *Ogremorphin*

Cat. No.: *B15602685*

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Ogremorphin Technical Support Center

Welcome to the **Ogremorphin** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of **Ogremorphin**, with a specific focus on its off-target effects in non-malignant cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Ogremorphin**?

A1: **Ogremorphin** (OGM) is a potent and specific inhibitor of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).^{[1][2]} GPR68 functions as a proton sensor and is activated by an acidic extracellular microenvironment.^[3]

Q2: What is the known mechanism of action of **Ogremorphin** in cancer cells?

A2: In cancer cells, particularly glioblastoma (GBM), **Ogremorphin** inhibits GPR68, leading to the upregulation of Activating Transcription Factor 4 (ATF4).^{[3][4]} This initiates a signaling cascade that results in ferroptosis, an iron-dependent form of programmed cell death.^{[3][4][5]}

Q3: Does **Ogremorphin** exhibit toxicity in non-malignant cells?

A3: Current research indicates that **Ogremorphin** has a favorable safety profile with limited toxicity in non-malignant cells at concentrations effective against cancer cells.^{[4][6][7][8]} For

instance, it has been shown to spare non-malignant neural cells and has no effect on the viability of HEK293 cells.[3][4]

Q4: Are there any observed off-target effects of **Ogremorphin** in vivo?

A4: In zebrafish embryos, **Ogremorphin** did not induce excess cell death or acute toxicity at therapeutic concentrations.[3][4] However, at a higher concentration of 10 μ M, developmental abnormalities have been observed, including altered melanocyte pigmentation, craniofacial defects, and a shortened body axis.[1]

Q5: What are the potential therapeutic applications of **Ogremorphin** beyond cancer?

A5: **Ogremorphin** has demonstrated anti-inflammatory properties. It can reduce the release of inflammatory factors in human pulmonary artery endothelial cells and may alleviate vascular leakage and pulmonary inflammation.[1] It has also been shown to reduce MUC5AC expression in human lung adenocarcinoma cells, suggesting a potential role in treating mucus hypersecretion in lung diseases.[9][10]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results with non-malignant cells.

- Possible Cause 1: Inconsistent Drug Concentration.
 - Solution: **Ogremorphin** is typically dissolved in DMSO to create a stock solution. Ensure the stock solution is thoroughly mixed before preparing final dilutions. Use freshly opened, high-purity DMSO as it is hygroscopic, and water content can affect solubility.[1] Prepare working solutions fresh for each experiment to avoid degradation.
- Possible Cause 2: Cell Seeding Density.
 - Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to inconsistent results. Refer to established protocols for the specific cell line being used.
- Possible Cause 3: Edge Effects in Multi-well Plates.

- Solution: Minimize edge effects by not using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation from the inner wells.

Problem 2: Difficulty in replicating the ferroptosis induction observed in cancer cells.

- Possible Cause 1: Low GPR68 Expression in the Non-Malignant Cell Line.
 - Solution: The primary mechanism of **Ogremorphin**-induced ferroptosis is GPR68-dependent. Non-malignant cells may have significantly lower or absent GPR68 expression compared to cancer cells like glioblastoma. Verify GPR68 expression levels in your cell line of interest using techniques like qRT-PCR or western blotting.
- Possible Cause 2: Differences in Iron Metabolism.
 - Solution: Ferroptosis is dependent on intracellular iron levels. Non-malignant cells may have different iron handling capacities compared to cancer cells. Consider assessing the expression of key iron metabolism-related proteins.

Problem 3: Observed toxicity in zebrafish embryos at expected non-toxic concentrations.

- Possible Cause 1: Impurities in the **Ogremorphin** sample.
 - Solution: Ensure the purity of the **Ogremorphin** compound. Use a reliable supplier and refer to the certificate of analysis.
- Possible Cause 2: Variability in Zebrafish Embryo Health.
 - Solution: Use healthy, synchronized embryos for the assay. Discard any embryos that show signs of developmental delay or abnormalities before starting the treatment. Maintain consistent water quality and temperature throughout the experiment.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of **Ogremorphin** on non-malignant and malignant cells.

Table 1: Cytotoxicity of **Ogremorphin** in Malignant vs. Non-Malignant Human Cell Lines

Cell Line	Cell Type	Assay	Concentration	Incubation Time	Observed Effect	Citation
Glioblastoma (U87, U138, PDX lines)	Human Glioblastoma	Cell Viability	0.42 - 2.7 μ M (LC50)	72 hours	Potent reduction in cell viability	[1][3][4]
HEK293	Human Embryonic Kidney	Cell Viability	Not specified	Not specified	No effect on cell viability	[3][4]
Non-malignant neural cells	Primary Human/Mouse Neural Cells	Not specified	Not specified	Not specified	Spared from inhibitory effects	[4]
Human Pulmonary Artery Endothelial Cells	Primary Human Endothelial Cells	Inflammatory Factor Release	1 - 5 μ M	Not specified	Reduction in inflammatory factor release	[1]
A549	Human Lung Adenocarcinoma	MUC5AC Expression	Not specified	Not specified	Reduced MUC5AC mRNA and protein expression	[9][10]

Table 2: Developmental Toxicity of **Ogremorphin** in Zebrafish (*Danio rerio*)

Developmental Stage	Concentration	Exposure Duration	Observed Effect	Citation
Embryo	Not specified (therapeutic range for GBM)	Not specified	No acute toxicity or excess cell death	[3][4]
Embryo	10 μ M	Not specified	Abnormal melanocyte pigmentation, craniofacial defects, wavy notochord, ventral curvature, shortened body axis	[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines.

- Materials:
 - Non-malignant cell line of interest (e.g., HEK293)
 - Complete cell culture medium
 - Ogremorphin** stock solution (in DMSO)
 - 96-well cell culture plates
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Microplate reader
- Procedure:
 - Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
 - Prepare serial dilutions of **Ogremorphin** in complete culture medium from the DMSO stock. Include a vehicle control (DMSO concentration matched to the highest **Ogremorphin** concentration).
 - Replace the medium in the wells with the **Ogremorphin** dilutions and vehicle control.
 - Incubate for the desired period (e.g., 72 hours).
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of solubilization solution to each well.
 - Mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

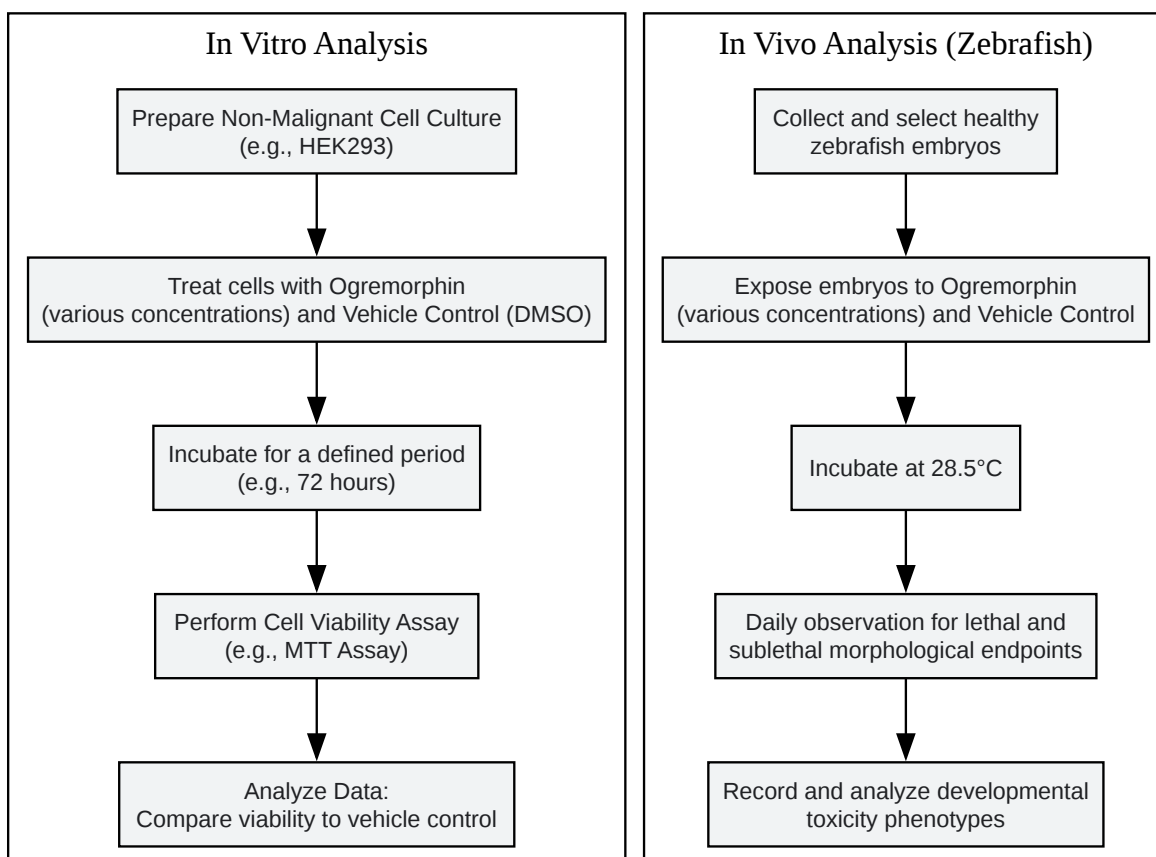
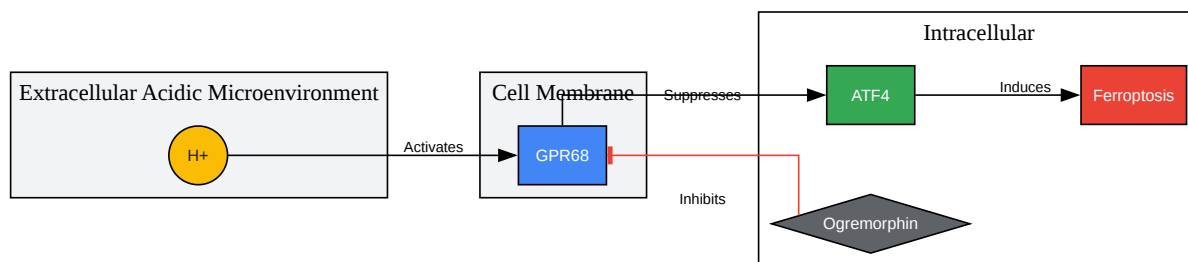
2. Zebrafish Developmental Toxicity Assay

This protocol is a general guideline for assessing acute toxicity.

- Materials:
 - Fertilized zebrafish embryos
 - Embryo medium (e.g., E3 medium)
 - **Ogremorphin** stock solution (in DMSO)
 - 24-well or 96-well plates

- Stereomicroscope
- Procedure:
 - Collect freshly fertilized zebrafish embryos and place them in embryo medium.
 - Select healthy, normally developing embryos at the 4-8 cell stage.
 - Prepare a range of **Ogremorphin** concentrations in the embryo medium. Include a vehicle control with the same percentage of DMSO.
 - Place a specific number of embryos (e.g., 5-10) into each well of the plate.
 - Replace the embryo medium with the prepared **Ogremorphin** solutions and vehicle control.
 - Incubate the plates at 28.5°C.
 - Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).
 - Record lethal endpoints (e.g., coagulation of the embryo, lack of heartbeat) and sublethal morphological endpoints (e.g., edema, body axis curvature, craniofacial abnormalities, pigmentation defects).^[1]

Visualizations



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